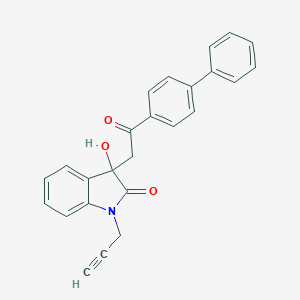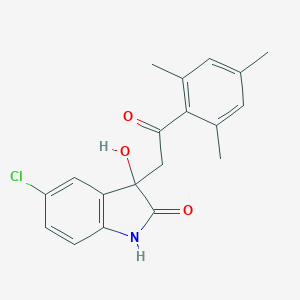
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has received attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is important for nerve function. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one in lab experiments is its potential as a cancer therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical trials.
Conclusion:
In conclusion, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has potential applications in scientific research, particularly in cancer research. The compound's mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to determine its efficacy in clinical trials and its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one involves the reaction of 2-oxo-2-phenylethyl bromide with propargyl alcohol in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to form the final product. This synthesis method has been reported in a few studies and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has shown promising results in various scientific research applications. One of the main areas of interest is cancer research, as this compound has been found to exhibit anti-cancer activity. Studies have shown that 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one |
|---|---|
Molekularformel |
C25H19NO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
InChI-Schlüssel |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214614.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214615.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-4-phenyl-3-butenyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214619.png)
![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214621.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)